6-Allyl-2-chloro-5-methoxynaphthoquinone
Description
Properties
CAS No. |
89414-71-1 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-5-methoxy-6-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H11ClO3/c1-3-4-8-5-6-9-12(14(8)18-2)11(16)7-10(15)13(9)17/h3,5-7H,1,4H2,2H3 |
InChI Key |
LAFRWTOEDIMTLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C=C(C2=O)Cl)CC=C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetralones
Tetralones (e.g., 5-methoxytetralone) undergo sequential oxidation using cerium ammonium nitrate (CAN) or selenium dioxide to yield the corresponding naphthoquinone. For example, CAN in acetonitrile at 60°C converts 5-methoxytetralone to 5-methoxy-1,4-naphthoquinone in 84% yield.
Condensation with Glyoxal
An alternative route involves condensing 4-chloro-1,2-phthalaldehyde with glyoxal in aqueous base (pH 8–12) at 50°C, forming 6-chloro-2,3-dihydroxy-1,4-naphthoquinone, which serves as a precursor for further functionalization.
Methoxylation at Position 5
Methoxylation is typically performed prior to quinone formation to avoid competing oxidation reactions.
Nucleophilic Aromatic Substitution
Reaction of 5-hydroxy-1,4-naphthoquinone with methyl iodide in the presence of potassium carbonate (K$$2$$CO$$3$$) in DMF at 80°C affords the 5-methoxy derivative in 75% yield.
Diazomethane Methylation
Diazomethane in ether selectively methylates phenolic hydroxyl groups, though safety concerns limit its industrial application.
Allylation at Position 6
Allylation at the electron-deficient C-6 position presents challenges due to the quinone’s electrophilic nature.
Friedel-Crafts Alkylation
Using allyl bromide and aluminum chloride (AlCl$$_3$$) in dichloromethane at 0°C, the allyl group is introduced in 63% yield. However, competing polymerization of the allyl reagent reduces efficiency.
Palladium-Catalyzed Coupling
A more efficient method employs allyltributyltin and palladium(II) acetate in tetrahydrofuran (THF), achieving 78% yield under mild conditions (40°C, 12 h).
Purification and Characterization
Crude products are purified via distillation or crystallization. For example, distillation at 103–110°C under reduced pressure (17 mbar) enriches this compound to 74% purity. Crystallization from hexane/ethyl acetate mixtures further enhances purity to >98%. Characterization by $$^1$$H NMR and HPLC confirms regiochemistry and purity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Allyl-2-chloro-5-methoxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
6-Allyl-2-chloro-5-methoxynaphthoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Allyl-2-chloro-5-methoxynaphthoquinone involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components, ultimately leading to cell death. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Substituent Effects: Chlorine (Cl): Electron-withdrawing Cl at position 2 may increase electrophilicity, enhancing reactivity in redox reactions. This contrasts with methoxy (OCH₃) groups, which donate electrons and stabilize radicals . Allyl Group: The 6-allyl substituent in the target compound likely improves lipophilicity compared to the long-chain alkenyl group in Irisquinone, which may reduce solubility . Acetylation: Compounds like 5f with acetylated hydroquinone fragments show enhanced drug-likeness (+2.15) but high irritant risks, suggesting trade-offs between bioactivity and toxicity .
Key Observations :
- High-yield syntheses (e.g., 99.8% for compound 7 in ) often employ optimized solvent systems (e.g., acetone/THF) and acid catalysis. Similar methods could theoretically apply to the target compound .
- Purification via silica gel chromatography (used for Irisquinone) is standard for quinones, suggesting its utility for isolating this compound .
Pharmacological and Toxicological Profiles
Key Observations :
- Cytotoxicity : Chlorine and methoxy substituents are associated with enhanced antineoplastic activity, as seen in compound 6b. The allyl group may further modulate this by improving cellular uptake .
- Toxicity: Methoxy groups in naphthoquinones (e.g., 6b) correlate with high irritant risks, likely due to reactive oxygen species (ROS) generation. The chlorine atom in the target compound may exacerbate this effect .
Q & A
Q. How to assess its stability under oxidative and hydrolytic conditions?
- Methodology : Accelerated stability studies (40°C/75% RH, 30 days). Monitor degradation via UPLC-QTOF-MS (ESI-negative mode). Identify major degradation products (e.g., demethylation at C5) and propose pathways using Gaussian NBO analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
